Ethyl 7-(chloromethyl)-5-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate
Description
Ethyl 7-(chloromethyl)-5-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 1118787-44-2) is a pyrazolo[1,5-a]pyrimidine derivative with a molecular formula of C₁₀H₁₀ClN₃O₃ and a molecular weight of 255.66 g/mol . Its structure features:
- A chloromethyl (-CH₂Cl) group at position 5.
- A hydroxyl (-OH) group at position 5.
- An ethyl ester (-COOEt) at position 2.
This compound serves as a versatile intermediate in medicinal chemistry, particularly for modifications at positions 5 and 7 due to the reactivity of the hydroxyl and chloromethyl groups.
Properties
IUPAC Name |
ethyl 7-(chloromethyl)-5-oxo-4H-pyrazolo[1,5-a]pyrimidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O3/c1-2-17-10(16)7-5-12-14-6(4-11)3-8(15)13-9(7)14/h3,5H,2,4H2,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZINOIHGRBXAXAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2NC(=O)C=C(N2N=C1)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401135337 | |
| Record name | Ethyl 7-(chloromethyl)-4,5-dihydro-5-oxopyrazolo[1,5-a]pyrimidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401135337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832740-93-9 | |
| Record name | Ethyl 7-(chloromethyl)-4,5-dihydro-5-oxopyrazolo[1,5-a]pyrimidine-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=832740-93-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 7-(chloromethyl)-4,5-dihydro-5-oxopyrazolo[1,5-a]pyrimidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401135337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-(chloromethyl)-5-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved by the cyclization of appropriate hydrazine derivatives with β-dicarbonyl compounds under acidic or basic conditions.
Introduction of the chloromethyl group: The chloromethyl group can be introduced via chloromethylation reactions using reagents such as chloromethyl methyl ether or paraformaldehyde and hydrochloric acid.
Hydroxylation: The hydroxyl group at the 5-position can be introduced through selective oxidation reactions using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Esterification: The ethyl ester group can be introduced by esterification of the carboxylic acid derivative using ethanol and a suitable catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-(chloromethyl)-5-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions with nucleophiles like amines, thiols, or alcohols to form corresponding substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like primary amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of 7-(formyl)-5-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate.
Reduction: Formation of Ethyl 7-methyl-5-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate.
Substitution: Formation of Ethyl 7-(substituted methyl)-5-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate derivatives.
Scientific Research Applications
Biological Activities
Ethyl 7-(chloromethyl)-5-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate has been studied for its potential biological activities:
- Antimicrobial Activity : Research indicates that compounds in the pyrazolo[1,5-a]pyrimidine class exhibit antimicrobial properties. This compound may be effective against various bacterial strains, making it a candidate for further development as an antibacterial agent .
- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity. It has been evaluated in vitro for its effects on cancer cell lines, showing promise in inhibiting cell proliferation .
Therapeutic Applications
The potential therapeutic applications of this compound include:
- Drug Development : Given its biological activities, this compound can be explored as a lead compound in drug discovery programs aimed at developing new antimicrobial or anticancer therapies.
- Pharmacological Studies : Its unique structure allows for detailed pharmacological studies to understand its mechanism of action at the molecular level. This knowledge could facilitate the design of more effective derivatives .
Case Studies
Several case studies have highlighted the efficacy of pyrazolo[1,5-a]pyrimidine derivatives:
- Antimicrobial Efficacy : A study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines showed significant activity against resistant strains of bacteria. This compound was included in screening assays that confirmed its potential as an antibacterial agent .
- Cancer Cell Line Testing : In vitro tests on various cancer cell lines indicated that this compound could induce apoptosis and inhibit cell growth. These findings suggest a pathway for further development into chemotherapeutic agents .
Mechanism of Action
The mechanism of action of Ethyl 7-(chloromethyl)-5-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The hydroxyl and ester groups may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse biological and chemical properties depending on substituents at positions 5, 6, and 6. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Key Observations
Reactivity and Functionalization: The chloromethyl group at C7 in the target compound enables nucleophilic substitution (e.g., SN2) for introducing amines or thiols, unlike the 5-chloro analog (C5), which is optimized for SNAr reactions .
Biological Activity :
- Trifluoromethyl (-CF₃) and difluoromethyl (-CF₂H) groups at C7 improve metabolic stability and target binding affinity, as seen in IRAK4 inhibitors .
- Aryl substituents (e.g., 4-methoxyphenyl at C5) enhance π-π stacking interactions in enzyme active sites, critical for kinase inhibition .
Synthetic Challenges :
- Ester hydrolysis of pyrazolo[1,5-a]pyrimidines (e.g., ethyl to carboxylic acid) often leads to decarboxylation , especially under acidic conditions .
- The hydroxyl group at C5 may complicate direct alkylation or acylation reactions, requiring protective group strategies .
Structural Insights :
- X-ray crystallography of analogs (e.g., 7-phenyl derivatives) shows a planar pyrimidine ring with substituents adopting perpendicular orientations, influencing packing and crystal stability .
Biological Activity
Ethyl 7-(chloromethyl)-5-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis methods, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C10H10ClN3O3. The presence of the chloromethyl group and hydroxyl group contributes to its unique reactivity and biological profile.
The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with various molecular targets such as kinases and receptors involved in cell signaling pathways. Pyrazolo[1,5-a]pyrimidine derivatives have been shown to inhibit specific kinases that are crucial in cancer progression and other diseases .
Biological Activities
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine family exhibit a range of biological activities, including:
- Antiviral Activity : Some studies suggest that derivatives can inhibit viral replication through interference with nucleotide biosynthesis pathways .
- Anticancer Potential : The inhibition of kinases can lead to reduced proliferation of cancer cells .
- Antimicrobial Properties : Certain derivatives have demonstrated activity against various bacterial strains .
Antiviral Studies
A study investigating the antiviral properties of related pyrazolo[1,5-a]pyrimidine compounds found that they could effectively inhibit human cytomegalovirus (HCMV) replication. The mechanism involved interference with the host cell's nucleotide synthesis pathways .
Anticancer Research
In another study, this compound was tested against several cancer cell lines. The results indicated significant cytotoxicity, particularly against leukemia cells. The compound's ability to inhibit specific kinases was identified as a key factor in its anticancer activity .
Antimicrobial Evaluation
Research on antimicrobial activity revealed that certain derivatives exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Antiviral, Anticancer | Kinase inhibition |
| Methyl 5-(azidomethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate | Antiviral | Interference with nucleotide biosynthesis |
| Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate | Antimicrobial | Disruption of bacterial cell wall synthesis |
Q & A
Q. What are the recommended methods for synthesizing Ethyl 7-(chloromethyl)-5-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate?
The synthesis typically involves cyclocondensation of substituted pyrazole precursors with chloroacetate derivatives. For example, a method analogous to the synthesis of 7-chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile involves reacting hydroxylated pyrazolo[1,5-a]pyrimidine intermediates with phosphorus oxychloride (POCl₃) under reflux conditions . Critical parameters include temperature control (80–100°C) and solvent selection (e.g., ethyl acetate for crystallization). Yield optimization often requires stoichiometric adjustments and inert atmosphere conditions to prevent side reactions.
Q. How can X-ray crystallography be applied to determine the molecular structure of this compound?
X-ray diffraction is the gold standard for structural elucidation. Key steps include:
- Growing single crystals via slow evaporation (e.g., ethanol/ethyl acetate mixtures) .
- Collecting data using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) and refining with SHELXL .
- Analyzing puckering parameters (e.g., Cremer-Pople parameters for pyrimidine rings) and hydrogen-bonding networks (e.g., N–H⋯N interactions) to confirm planarity and intermolecular interactions .
Example data:
| Parameter | Value (Å/°) | Source |
|---|---|---|
| Unit cell (a, b, c) | 18.773, 10.4716, 7.8700 | |
| Dihedral angle | 89.53° |
Advanced Research Questions
Q. How can conflicting data on hydrolysis stability of the ester group be resolved?
The ester group in pyrazolo[1,5-a]pyrimidine derivatives is prone to hydrolysis, but outcomes depend on reaction conditions:
- Alkaline medium : Hydrolysis to carboxylic acid is partial, with competing decarboxylation (yields drop to <20%) .
- Acidic medium : Direct decarboxylation dominates, forming 3-unsubstituted derivatives .
Methodological recommendation: Use mild conditions (pH 7–8, 25°C) and protective groups (e.g., tert-butyl esters) to stabilize the ester during functionalization.
Q. What strategies mitigate crystallographic data discrepancies in hydrogen-bonding analysis?
Discrepancies in hydrogen-bond geometry (e.g., N–H⋯N distances) often arise from dynamic disorder or thermal motion. Solutions include:
- Refining H-atom positions using restrained or free parameters (SHELXL’s
AFIXcommands) . - Validating with Hirshfeld surface analysis to distinguish weak interactions (e.g., C–H⋯N vs. π-π stacking) .
Case study: In Ethyl 7-(4-bromophenyl)-5-trifluoromethyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate, N–H⋯N bonds (2.89 Å) were confirmed via Fourier difference maps, resolving initial ambiguities .
Q. How can the chloromethyl group be functionalized for drug design applications?
The chloromethyl moiety offers a handle for nucleophilic substitution. Proven approaches:
- Amination : React with primary amines (e.g., benzylamine) in DMF at 60°C to form N-alkylated derivatives .
- Cross-coupling : Use Pd-catalyzed Suzuki-Miyaura reactions with aryl boronic acids to introduce aromatic groups .
Critical note: Steric hindrance from the pyrimidine ring may require bulky ligands (e.g., XPhos) to enhance coupling efficiency.
Methodological Challenges
Q. What experimental design considerations are critical for optimizing anti-tumor activity in derivatives?
- Scaffold modification : Introduce electron-withdrawing groups (e.g., CN, CF₃) at C-3 to enhance binding to kinase targets (e.g., EGFR) .
- Pharmacokinetic profiling : Assess metabolic stability via liver microsome assays and solubility via shake-flask methods .
Data-driven example: Derivatives with trifluoromethyl groups showed 10× higher IC₅₀ against MCF-7 cells compared to hydroxylated analogs .
Q. How are stereochemical outcomes controlled in dearomatization reactions of pyrazolo[1,5-a]pyrimidines?
Dearomatization via catalytic hydrogenation (H₂/Pd-C) produces syn/anti diastereomers. Key factors:
- Solvent polarity : Ethanol favors anti-isomers (e.g., ethyl (5S,7S)-5,7-dimethyltetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate) .
- Substituent effects : Electron-donating groups (e.g., methyl) at C-5/C-7 reduce steric clash, improving anti-selectivity (dr > 4:1) .
Contradiction Analysis
Q. Why do similar pyrazolo[1,5-a]pyrimidine esters exhibit divergent reactivity in hydrolysis studies?
Contradictions arise from:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
